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Introduction

SX-682 is an orally bioavailable, small-molecule allosteric inhibitor of the C-X-C motif
chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, and their primary
ligand CXCL8 (also known as IL-8), are key components of a signaling axis that plays a critical
role in tumor progression and immune evasion.[3] Tumors exploit the CXCL8-CXCR1/2
pathway to recruit immunosuppressive myeloid cells, such as myeloid-derived suppressor cells
(MDSCs) and neutrophils, into the tumor microenvironment (TME).[2][4] This influx of myeloid
cells creates an immunosuppressive shield that hinders the anti-tumor activity of effector
immune cells like T cells and Natural Killer (NK) cells.[4][5]

By dually inhibiting CXCR1 and CXCR2, SX-682 aims to disrupt this immunosuppressive
cascade, thereby reactivating the body's innate and adaptive immune responses against the
tumor.[1][4] Preclinical studies have demonstrated that SX-682 can abrogate the accumulation
of MDSCs in tumors, enhance the efficacy of checkpoint inhibitors and adoptive cell therapies,
and exhibit single-agent anti-tumor activity in various models.[6][7][8] This document provides a
detailed overview of the early clinical trial results for SX-682, focusing on quantitative data,
experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The CXCL8-CXCR1/2
Signaling Axis
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The CXCL8-CXCR1/2 signaling pathway is a G-protein coupled receptor (GPCR) cascade that,
upon activation by ligands like CXCLS, triggers several downstream effects crucial for cancer
cell survival, proliferation, migration, and angiogenesis.[9][10] SX-682 acts as an allosteric
inhibitor, preventing the conformational changes in CXCR1/2 necessary for signal transduction.

[1][°]

The binding of CXCL8 to CXCR1 or CXCR2 leads to the activation of heterotrimeric G-proteins.
[9] The Ga and Gy subunits dissociate and activate downstream effectors, primarily
Phospholipase C (PLC) and Phosphoinositide 3-kinase (P13K).[3][9] Activation of these
pathways ultimately promotes cancer progression by enhancing cell proliferation, survival, and
the recruitment of immunosuppressive cells.[10][11]
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Caption: Simplified CXCL8-CXCR1/2 signaling pathway and the inhibitory action of SX-682.
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Early Clinical Trial Results

SX-682 has been evaluated in Phase 1/2 clinical trials across multiple oncology indications,
including myelodysplastic syndromes (MDS) and metastatic melanoma.[4][12]

Phase 1 Trial in Myelodysplastic Syndromes
(NCT04245397)

This Phase 1 dose-escalation trial assessed SX-682 as a monotherapy in patients with MDS
who had failed prior hypomethylating-agent (HMA) therapy.[6][13]

Experimental Protocol:

o Study Design: An open-label, single-arm, dose-escalation study with an expansion phase.[6]
[13]

o Patient Population: 17 patients with HMA-failure MDS. The median age was 76, and all
patients were transfusion-dependent.[6][13]

o Dosing Regimen: Patients received escalating twice-daily (BID) oral doses of SX-682 (25,
50, 100, 200, and 400 mg) in continuous 28-day cycles.[6][13]

» Endpoints: The primary endpoint was safety and tolerability to determine the maximum
tolerated dose (MTD). Secondary endpoints included overall response rate (ORR) and
reduction in marrow blasts. Response was assessed using the 2006 International Working
Group (IWG) criteria.[6][13]

Quantitative Data Summary:
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Marrow
Overall
Dose Cohort Number of Complete
. Response o Key Outcomes
(BID) Patients Remission
Rate (ORR)
(mCR)

No responses
25 mg 3 0% -
observed.

Data not
50 mg 3 - - -
specified.

Data not
100 mg 3 - - -
specified.

Dose selected

for expansion

phase based on
200 mg 6 50% 33% (2 of 6 pts) ]

efficacy and

pharmacodynami

cs.[13]

Data not
400 mg 2 - - -
specified.

47% (8 of 17 pts)
had a reduction
in marrow blasts.
All Doses 17 - - Hematologic
improvement (HI)
was observed in
3 patients.[6][13]

Safety and Pharmacodynamics:
o SX-682 was well-tolerated with no MTD identified.[6][13]

o A dose-dependent decrease in absolute neutrophil count (ANC) was observed, consistent
with maximal CXCR1/2 inhibition at doses >150 mg BID. This effect was reversible upon
cessation of the drug.[13]
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o Treatment-emergent adverse events (> grade 3) were most common in the 200 mg and 400
mg cohorts.[6]

Phase 1 Trial in Metastatic Melanoma (NCT03161431)

This trial evaluated SX-682 in combination with the anti-PD-1 antibody pembrolizumab in
patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.[14][15]

Experimental Protocol:

Study Design: A Phase 1, open-label, multi-center, dose-escalation trial with an expansion
phase.[15]

o Patient Population: 51 patients with unresectable stage Il or IV melanoma with disease
progression on prior anti-PD-1 therapy.[15]

» Dosing Regimen: Patients received escalating oral BID doses of SX-682 (25, 50, 100, 150,
and 200 mg). Escalation cohorts included a 21-day SX-682 monotherapy lead-in, followed by
combination treatment with pembrolizumab in 42-day cycles.[14][16][17]

o Endpoints: The primary endpoint was safety (adverse events, dose-limiting toxicities, MTD).
Secondary endpoints included ORR, disease control rate (DCR), and overall survival (OS),
assessed via RECIST v1.1.[14][15]
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Caption: Experimental workflow for the Phase 1 trial of SX-682 in metastatic melanoma.
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Quantitative Data Summary (as of October 2023):

Number of Objective Disease .

Dose Cohort . Median Overall
Patients Response Control Rate .

(BID) Survival (OS)
(Evaluable) Rate (ORR) (DCR)

<100 mg 9 0% 0% 7.4 months

150 mg 6 - 50% Not Reported

63% (4 PRs + 8
200 mg 19 21% (4 PRs) sD) 14.7 months

PR: Partial Response; SD: Stable Disease[15]
Safety:
e The combination of SX-682 and pembrolizumab demonstrated a tolerable safety profile.[14]

¢ Any-grade treatment-related adverse events (TRAES) occurred in 75% of patients, with
grade 3/4 TRAESs in 43%.[15]

e When excluding uncomplicated neutropenia (an expected effect of CXCR2 inhibition), grade
3/4 TRAEs were 25%.[14]

Conclusion

Early clinical data for the first-in-class CXCR1/2 inhibitor SX-682 are encouraging. In HMA-
failure MDS, SX-682 monotherapy has shown clinical activity, including reductions in bone
marrow blasts and a 50% overall response rate at the recommended Phase 2 dose of 200 mg
BID.[6][13] In heavily pretreated metastatic melanoma, SX-682 in combination with
pembrolizumab demonstrated meaningful clinical benefit, with objective responses and a
disease control rate of 63% at the 200 mg BID dose, significantly improving overall survival
compared to lower doses.[15]

The observed dose-dependent efficacy in both trials, correlated with pharmacodynamic
markers of CXCR1/2 inhibition, supports the drug's mechanism of action.[13][14] By disrupting
the recruitment of immunosuppressive myeloid cells, SX-682 appears to sensitize tumors to
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immunotherapy and overcome resistance. These promising early results warrant further
investigation in larger, randomized clinical trials to fully establish the therapeutic potential of
SX-682 in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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